An In-depth Technical Guide to 3-Phenylpyrazin-2-ol: Chemical Properties and Structure
An In-depth Technical Guide to 3-Phenylpyrazin-2-ol: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of novel compounds is paramount. This technical guide provides a detailed overview of 3-Phenylpyrazin-2-ol (CAS No: 73200-73-4), a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines its chemical structure, key physicochemical properties, proposed synthetic routes, and analytical characterization methods.
Chemical Structure and Isomerism
3-Phenylpyrazin-2-ol, with the molecular formula C₁₀H₈N₂O, is an aromatic heterocyclic compound. A critical feature of its structure is the potential for keto-enol tautomerism. The "ol" suffix in its name refers to the enol form (3-phenylpyrazin-2-ol), which exists in equilibrium with its keto tautomer, 3-phenyl-1H-pyrazin-2-one. This equilibrium is a significant aspect of its chemistry, influencing its reactivity, stability, and biological activity. The keto form is generally considered the more stable tautomer in many pyrazinone systems.
Caption: Tautomeric equilibrium between the keto and enol forms.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-Phenylpyrazin-2-ol is presented in the table below. It is important to note that some of this data is derived from computational predictions and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | - |
| Molecular Weight | 172.18 g/mol | - |
| CAS Number | 73200-73-4 | - |
| Appearance | Pale Yellow Solid | ChemicalBook[1] |
| Melting Point | 172-174 °C | ChemicalBook[1] |
| Boiling Point (Predicted) | 457.4 °C at 760 mmHg | Guidechem |
| Density (Predicted) | 1.2 g/cm³ | Guidechem |
| pKa (Predicted) | 11.26 ± 0.40 | ChemicalBook[1] |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[1] |
| Refractive Index (Predicted) | 1.618 | Guidechem |
| Flash Point (Predicted) | 230.5 °C | Guidechem |
Synthesis Protocols
Caption: Proposed synthetic strategies for 3-Phenylpyrazin-2-ol.
General Experimental Protocol (Route 1)
This protocol is a generalized procedure based on the synthesis of similar pyrazinones.
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Reaction Setup: To a solution of an α-amino ketone (e.g., α-aminoacetophenone hydrochloride) in a suitable solvent (e.g., ethanol), add a glyoxylic acid derivative and a nitrogen source such as ammonium acetate.
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Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized 3-Phenylpyrazin-2-ol. The following are recommended analytical techniques and general protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the elucidation of the molecular structure.
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons and the pyrazine ring protons. The presence of a broad singlet for the N-H proton in the keto form or an O-H proton in the enol form would be indicative of the tautomeric equilibrium.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shift of the carbonyl carbon in the keto form will be a key diagnostic peak.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.
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Expected Absorptions:
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Keto Form: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. A band in the 3200-3400 cm⁻¹ region for the N-H stretch.
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Enol Form: A broad absorption in the 3200-3600 cm⁻¹ region for the O-H stretching vibration. A C=N stretching vibration around 1600-1650 cm⁻¹.
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Aromatic C-H stretching: Above 3000 cm⁻¹.
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Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Ionization Method: Electrospray ionization (ESI) or Electron Impact (EI) can be used.
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Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 172.18 g/mol .
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Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for pyrazine derivatives may involve the loss of CO, HCN, and cleavage of the phenyl group.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of 3-Phenylpyrazin-2-ol.
Caption: A logical workflow for the synthesis and characterization process.
Conclusion
This technical guide provides a foundational understanding of the chemical properties and structure of 3-Phenylpyrazin-2-ol. While detailed experimental data for this specific compound is limited in the public domain, this document consolidates the available information and provides generalized protocols based on established chemical principles for pyrazinone systems. The pronounced keto-enol tautomerism is a key structural feature that warrants further investigation, as it will likely have a significant impact on the compound's reactivity and potential biological applications. The proposed synthetic and analytical workflows offer a starting point for researchers aiming to synthesize and characterize this intriguing heterocyclic molecule. Further experimental work is necessary to validate the predicted properties and to fully elucidate the chemical behavior of 3-Phenylpyrazin-2-ol.
